

# "2-(2-oxocyclopentyl)acetic acid" IUPAC name and synonyms

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## Compound of Interest

Compound Name: 2-(2-oxocyclopentyl)acetic Acid

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An In-depth Technical Guide to **2-(2-Oxocyclopentyl)acetic Acid**: Synthesis, Properties, and Pharmaceutical Applications

## Abstract

This technical guide provides a comprehensive overview of **2-(2-oxocyclopentyl)acetic acid**, a key chemical intermediate with significant applications in the pharmaceutical industry. We will delve into its chemical identity, physicochemical properties, and detailed synthesis methodologies. The narrative emphasizes the rationale behind synthetic choices, focusing on efficiency and scalability. A critical application of this compound as a precursor in the synthesis of active pharmaceutical ingredients (APIs) will be explored. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

## Nomenclature and Chemical Identity

**2-(2-Oxocyclopentyl)acetic acid** is a bifunctional organic molecule containing both a ketone and a carboxylic acid group. This structure makes it a valuable synthon for introducing a cyclopentanone moiety with a reactive side chain. Its formal identification and key identifiers are summarized below.

Identifier	Value	Reference
IUPAC Name	2-(2-oxocyclopentyl)acetic acid	<a href="#">[1]</a>
CAS Number	1460-38-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	142.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Canonical SMILES	C1CC(C(=O)C1)CC(=O)O	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	OLLLIBGOZUPLOK-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a>
Synonyms	2-Oxocyclopentaneacetic acid, Cyclopentaneacetic acid, 2- oxo-, 2- carboxymethylcyclopentan-1- one	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>

## Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction optimization, and purification. **2-(2-Oxocyclopentyl)acetic acid** is a solid at room temperature with characteristics typical of a small-molecule carboxylic acid.

Property	Value	Reference
Melting Point	47-51 °C	<a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point	316.5 °C at 760 mmHg; 170-180 °C at 5 Torr	<a href="#">[2]</a> <a href="#">[5]</a>
Density	1.21 g/cm³ (Predicted)	<a href="#">[2]</a> <a href="#">[5]</a>
pKa	4.36 ± 0.10 (Predicted)	<a href="#">[2]</a> <a href="#">[5]</a>
Flash Point	159.5 °C	<a href="#">[2]</a>
XLogP3	-0.1	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[1]</a> <a href="#">[2]</a>
Rotatable Bond Count	2	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis Methodologies

The efficient synthesis of **2-(2-oxocyclopentyl)acetic acid** is crucial for its application as a pharmaceutical intermediate. Several routes have been developed, but modern approaches prioritize efficiency, cost-effectiveness, and environmental considerations. A highly effective method is the "one-pot" synthesis starting from diethyl adipate.[\[6\]](#) This strategy is advantageous as it minimizes intermediate isolation steps, thereby reducing solvent waste, shortening production cycles, and often increasing overall yield.[\[6\]](#)

## One-Pot Synthesis from Diethyl Adipate

This process leverages an intramolecular Dieckmann condensation, followed by alkylation and subsequent hydrolysis/decarboxylation to yield the target acid.

Causality Behind Experimental Choices:

- Dieckmann Condensation: Using sodium metal in a high-boiling solvent like toluene allows for the formation of a sodium alkoxide in situ, which acts as the base to deprotonate the  $\alpha$ -carbon of diethyl adipate, initiating the intramolecular cyclization to form a  $\beta$ -keto ester.

- One-Pot Approach: Proceeding directly to the alkylation step after condensation without isolating the cyclic  $\beta$ -keto ester intermediate is a key efficiency. This avoids a lengthy workup and purification, saving time and materials.
- Hydrolysis and Decarboxylation: The final step uses acid to hydrolyze both ester groups. The resulting  $\beta$ -keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final product.

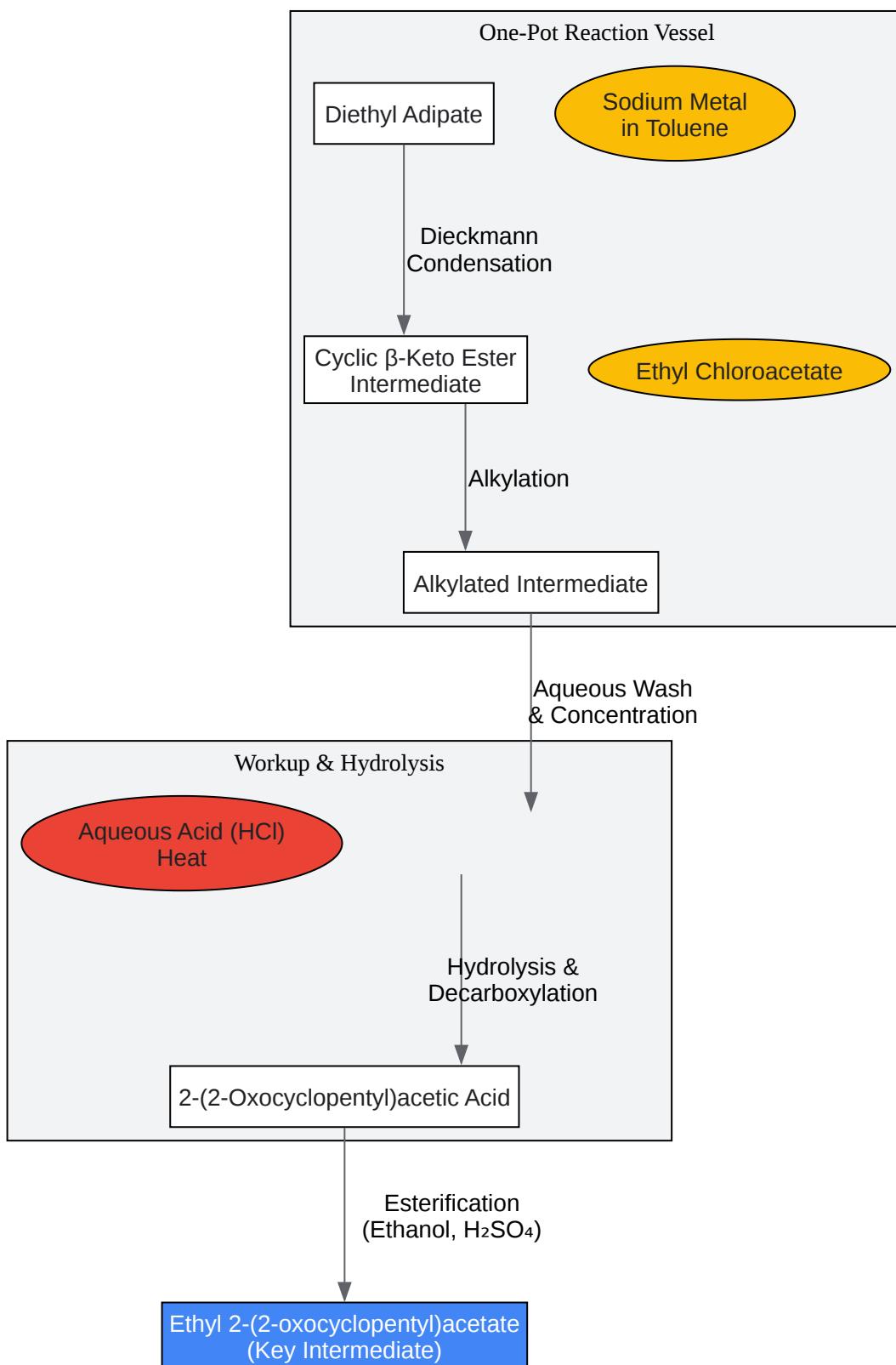
## Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from established industrial methods.[\[6\]](#)

- Cyclization & Alkylation:
  - To a reactor containing toluene, add sodium metal (1.0 eq.). Heat the mixture to reflux with vigorous stirring to form a fine sodium sand.
  - Cool to 85 °C and add a solution of diethyl adipate (1.0 eq.) in toluene. Stir for 6 hours to complete the Dieckmann condensation.
  - Cool the reaction mixture again to 85 °C and add ethyl chloroacetate (1.0 eq.) dropwise, maintaining the temperature below 100 °C.
  - Stir at 85 °C for an additional 3 hours to ensure complete alkylation.
- Hydrolysis & Decarboxylation:
  - After cooling, wash the reaction mixture with water.
  - Concentrate the organic layer under reduced pressure.
  - Add an aqueous acid solution (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) to the crude residue and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation.
- Workup and Purification:
  - Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude **2-(2-oxocyclopentyl)acetic acid**.
- The crude acid can be used directly in the next step (e.g., esterification) or purified by distillation or crystallization.

## Synthesis Workflow Diagram



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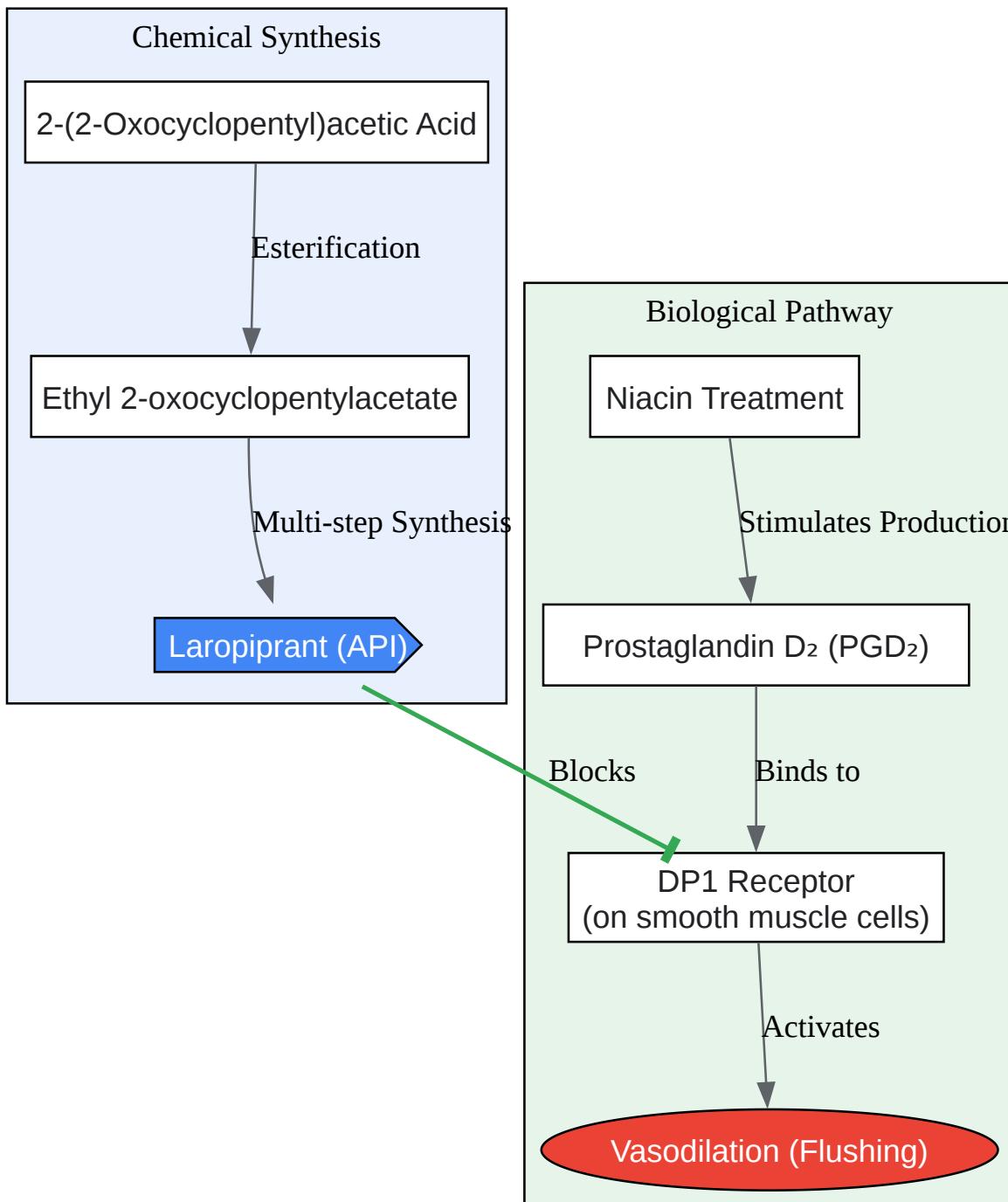
Caption: One-pot synthesis of **2-(2-oxocyclopentyl)acetic acid** and its ester.

## Applications in Drug Development

The primary value of **2-(2-oxocyclopentyl)acetic acid** in the pharmaceutical sector is as a precursor to its ethyl ester, ethyl 2-oxocyclopentylacetate. This ester is a documented key intermediate in the synthesis of Laropiprant, a selective antagonist of the prostaglandin D<sub>2</sub> receptor 1 (DP1).[\[6\]](#)

**Mechanism of Action Context:** Laropiprant was developed to mitigate the flushing (vasodilation) side effect associated with niacin (nicotinic acid) therapy for dyslipidemia. Niacin stimulates the production of prostaglandin D<sub>2</sub> (PGD<sub>2</sub>), which then binds to DP1 receptors on blood vessel smooth muscle cells, causing relaxation and the characteristic flushing. By blocking this receptor, Laropiprant prevents the PGD<sub>2</sub>-mediated vasodilation without interfering with the beneficial lipid-modifying effects of niacin.

## Logical Relationship Diagram: From Intermediate to Biological Target

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Caption: Role of the title compound in the synthesis and action of Laropiprant.

## Spectroscopic Characterization

Confirmation of the structure of **2-(2-oxocyclopentyl)acetic acid** relies on standard spectroscopic methods. While raw spectra should be consulted for definitive analysis, the expected features are as follows:

- Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Two characteristic carbonyl (C=O) stretching bands are expected: one for the cyclopentanone ketone (typically  $\sim 1740 \text{ cm}^{-1}$ ) and another for the carboxylic acid (typically  $\sim 1710 \text{ cm}^{-1}$ ). A very broad O-H stretching band from the carboxylic acid dimer is also expected from  $\sim 3300$  to  $2500 \text{ cm}^{-1}$ . Public databases confirm the availability of experimental IR and Raman spectra for this compound.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum would show complex multiplets for the aliphatic protons on the cyclopentyl ring and the methylene group of the acetic acid side chain. A downfield, broad singlet corresponding to the acidic proton of the carboxylic acid would also be present, which is exchangeable with  $\text{D}_2\text{O}$ .
  - $^{13}\text{C}$  NMR: Two signals in the carbonyl region would be diagnostic: one for the ketone carbon ( $\sim 215$ - $220 \text{ ppm}$ ) and one for the carboxylic acid carbon ( $\sim 175$ - $180 \text{ ppm}$ ). Several signals in the aliphatic region ( $\sim 20$ - $50 \text{ ppm}$ ) would correspond to the remaining carbon atoms.

## Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- Hazard Classification: **2-(2-Oxocyclopentyl)acetic acid** is classified as an irritant.[\[5\]](#)
- GHS Hazard Statements:
  - H315: Causes skin irritation.[\[5\]](#)
  - H319: Causes serious eye irritation.[\[5\]](#)
  - H335: May cause respiratory irritation.[\[5\]](#)
- Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- Handling Recommendations: Handle in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

## Conclusion

**2-(2-Oxocyclopentyl)acetic acid** is more than a simple bifunctional molecule; it is a strategically important building block for the pharmaceutical industry. Its efficient, scalable synthesis via modern one-pot methods makes it an economically viable starting material. Its role as a direct precursor to an intermediate for the DP1 antagonist Laropiprant highlights its relevance in drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and scientists working to create novel therapeutics.

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